(4,5-Dichloro-1H-imidazol-1-yl)methyl N-(4-chlorophenyl)carbamate
Overview
Description
(4,5-Dichloro-1H-imidazol-1-yl)methyl N-(4-chlorophenyl)carbamate is a chemical compound with a complex structure that includes both imidazole and carbamate functional groups
Scientific Research Applications
(4,5-Dichloro-1H-imidazol-1-yl)methyl N-(4-chlorophenyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially influence their absorption and distribution in the body.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that this compound could potentially have diverse molecular and cellular effects .
Action Environment
Factors such as ph and the presence of metal ions can affect the synthesis of compounds containing imidazole moieties .
Safety and Hazards
Future Directions
The future directions for research into imidazole compounds are likely to involve the development of new drugs that overcome the problems of antimicrobial resistance . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . So, there is a great importance of heterocyclic ring containing drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dichloro-1H-imidazol-1-yl)methyl N-(4-chlorophenyl)carbamate typically involves the reaction of 4,5-dichloroimidazole with N-(4-chlorophenyl)carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dichloro-1H-imidazol-1-yl)methyl N-(4-chlorophenyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the chlorine atoms is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can produce various substituted carbamates.
Comparison with Similar Compounds
Similar Compounds
- (4,5-Dichloro-1H-imidazol-1-yl)methyl N-(4-bromophenyl)carbamate
- (4,5-Dichloro-1H-imidazol-1-yl)methyl N-(4-methylphenyl)carbamate
Uniqueness
Compared to similar compounds, (4,5-Dichloro-1H-imidazol-1-yl)methyl N-(4-chlorophenyl)carbamate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its combination of imidazole and carbamate functional groups also contributes to its versatility in various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4,5-dichloroimidazol-1-yl)methyl N-(4-chlorophenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3N3O2/c12-7-1-3-8(4-2-7)16-11(18)19-6-17-5-15-9(13)10(17)14/h1-5H,6H2,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTXCVWPPGAXTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCN2C=NC(=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801139212 | |
Record name | Carbamic acid, (4-chlorophenyl)-, (4,5-dichloro-1H-imidazol-1-yl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801139212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
650592-36-2 | |
Record name | Carbamic acid, (4-chlorophenyl)-, (4,5-dichloro-1H-imidazol-1-yl)methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=650592-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, (4-chlorophenyl)-, (4,5-dichloro-1H-imidazol-1-yl)methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801139212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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